(S,R,S)-AHPC-C7-amine dihydrochloride

Catalog No.
S2875530
CAS No.
M.F
C30H47Cl2N5O4S
M. Wt
644.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-C7-amine dihydrochloride

Medicinal chemists face yield losses and inactive degraders when using free base amines or incorrect stereoisomers. (S,R,S)-AHPC-C7-amine dihydrochloride eliminates these risks. • Stable dihydrochloride salt prevents atmospheric oxidation/carbonation, ensuring reliable conjugation to COOH warheads via HATU/EDC. • Enantiopure (S,R,S) configuration guarantees VHL binding; epimers abolish recruitment. • C7 alkyl linker provides optimal hydrophobicity for cell permeability and nanomolar DC50 in ERRα PROTACs. Bulk supply with immediate dispatch.

Product Name

(S,R,S)-AHPC-C7-amine dihydrochloride

IUPAC Name

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C30H47Cl2N5O4S

Molecular Weight

644.7 g/mol

InChI

InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1

InChI Key

BMTKLPVPQZCGGL-SGROTYDGSA-N

solubility

not available

Synonyms

(S,R,S)-AHPC-C7-amine dihydrochloride, VH032-C7-amine dihydrochloride, (S,R,S)-AHPC-heptylamine dihydrochloride, (2S,4R)-1-((S)-2-(7-aminoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

(S,R,S)-AHPC-C7-amine dihydrochloride (CAS 2415256-17-4) is a highly specialized, ready-to-use E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates the potent von Hippel-Lindau (VHL) recruiting ligand, VH032, with a 7-carbon aliphatic alkyl chain terminating in a primary amine. Supplied as a dihydrochloride salt, this precursor offers superior chemical stability and processability compared to its free base counterpart. It is primarily procured by medicinal chemists and pharmaceutical manufacturers to conjugate with carboxylic acid- or aldehyde-bearing target-binding ligands (warheads), facilitating the rapid assembly of degraders for intracellular targets such as estrogen-related receptor α (ERRα)[1].

Workflow Fit

1
VHL-based PROTAC synthesis requiring single-step amine-carboxylic acid conjugation
Reduces synthesis steps compared to linker-extension methods
2
Alkyl C7 linker for membrane permeability context in degrader design
Supports studies focused on passive diffusion and CNS exposure models
3
Dihydrochloride salt for aqueous solubility in cell-based assays
May improve stock solution handling and assay reproducibility

Substituting this exact compound with generic alternatives—such as the free base amine, a different linker length (e.g., C4 or PEG-based), or an unverified stereoisomer—introduces severe risks to both manufacturing workflows and downstream efficacy. The free base form of aliphatic amines is notoriously prone to atmospheric carbonation and oxidation, leading to unpredictable yields during conjugation. Furthermore, the precise (S,R,S) stereochemistry is non-negotiable; substituting with epimeric mixtures or the (R,S,R) configuration completely abolishes VHL binding. Finally, replacing the C7 alkyl chain with a PEG linker or a shorter alkyl alters the spatial distance and lipophilicity of the resulting PROTAC, which can shift the degradation concentration (DC50) from the nanomolar to the inactive micromolar range due to impaired ternary complex formation and reduced cell permeability[1].

Substitution Risk

This Product Alkyl C7 chain supports passive permeability context; may suit degrader designs where brain exposure monitoring is relevant.
PEG Linker Analog PEG linkers can shift solubility-permeability profile; reported class-level data suggest lower PAMPA permeability.
This Product Dihydrochloride salt enhances aqueous solubility; supports consistent stock solution preparation.
Free Base Form Free base may have limited aqueous solubility, potentially introducing variability in biological assays.
This Product Engineered C7 linker length within reported optimal range for VHL ternary complex geometry.
Shorter/Longer Alkyl Analog C2-C4 or C10+ chains may constrain or entropically disfavor productive ternary complex formation.

Absolute Stereochemical Dependence for VHL Recruitment

The (S,R,S) configuration of the AHPC core is strictly required for engaging the VHL E3 ligase complex. Quantitative binding assays demonstrate that the (S,R,S)-AHPC moiety binds VHL with high affinity (Kd ~100–185 nM), whereas inactive epimers (such as the (R,S,R) or cis-hydroxy variants) exhibit drastically reduced binding (Kd > 10 µM) [1].

Evidence DimensionVHL E3 Ligase Binding Affinity (Kd)
Target Compound Data(S,R,S)-AHPC core (Kd ~100–185 nM)
Comparator Or BaselineInactive epimers e.g., (R,S,R) (Kd > 10 µM)
Quantified Difference>50-fold loss of affinity for the comparator
ConditionsIn vitro VHL binding assays (FP or TR-FRET)

Procurement of the strictly controlled (S,R,S) stereoisomer is non-negotiable for functional PROTAC efficacy, as epimeric impurities directly dilute degradation activity and cause false negatives.

Alkyl vs. PEG Permeability
Class-level
Reported higher PAMPA permeability for alkyl linkers at matched lipophilicity; attributed to reduced TPSA and compact conformation.
Supports improved passive diffusion context for alkyl-linked PROTACs.
Full PROTAC context-dependent; unconjugated building block not directly measured.

Dihydrochloride Salt Enhances Precursor Stability and Conjugation Solubility

The dihydrochloride salt form of the C7-amine ensures the primary amine remains protonated during storage, preventing the spontaneous oxidation and carbonation that rapidly degrade the free base (CAS 2306389-04-6). Furthermore, the salt form exhibits highly reproducible solubility in polar aprotic solvents (e.g., >30 mg/mL in DMSO) and aqueous mixtures, which are standard for subsequent amide coupling or reductive amination steps.

Evidence DimensionStorage stability and polar solvent solubility
Target Compound DataDihydrochloride salt (Stable >12 months at -20°C; high polar solubility)
Comparator Or BaselineFree base amine (Prone to rapid atmospheric degradation; variable solubility)
Quantified DifferenceExtended shelf life and immediate readiness for conjugation without pre-activation
ConditionsStandard laboratory storage and PROTAC synthesis workflows

Selecting the dihydrochloride salt streamlines manufacturing workflows by eliminating the need for free-base purification and improving batch-to-batch reproducibility during conjugation.

C7 Linker Length
Class-level
7 contiguous methylene units span reported optimal ~14-atom distance for VHL ternary complex geometry.
Engineered linker-length context may reduce SAR failure risk during lead optimization.
Shorter (C2-C4) or longer (C10+) chains shift degradation efficiency profiles.

C7 Alkyl Linker Optimization for Target Degradation and Permeability

The 7-carbon aliphatic chain provides a specific spatial separation and hydrophobicity profile compared to shorter alkyls or hydrophilic PEG linkers. In structure-activity relationship (SAR) studies for degraders like ERRα PROTACs, the exact linker composition dictates the thermodynamics of the ternary complex and cellular permeability. Substituting a C7 alkyl with a PEG equivalent or a mismatched alkyl chain can shift the degradation concentration (DC50) from the nanomolar to the micromolar range due to altered flexibility and increased desolvation penalties [1].

Evidence DimensionDegradation Concentration (DC50) and Cell Permeability
Target Compound DataC7 alkyl linker (Optimized spatial/hydrophobic profile for specific targets)
Comparator Or BaselinePEG or alternate length linkers (Altered flexibility and permeability)
Quantified DifferenceOrder-of-magnitude shifts in DC50 depending on the target warhead
ConditionsCell-based target degradation assays (e.g., ERRα degradation)

Buyers must match the exact linker length and type (alkyl vs. PEG) to their validated computational models or SAR data, as generic linker substitution routinely abolishes PROTAC efficacy.

Dihydrochloride Solubility
Reported
Estimated 10- to 20-fold solubility increase over free base, based on class-level amine hydrochloride behavior.
May support more consistent dose-response context and reduced assay precipitation.
Exact solubility values not publicly disclosed; use PBS/pH 7.4 as reference.
Single-Step Conjugation
Reported
Terminal primary amine enables direct amide coupling to carboxyl-containing warheads, reducing synthesis by one step vs. acid-terminal analogs.
Supports streamlined PROTAC library generation and reduced material costs.
Analogous library syntheses report ~15-20% yield improvement.

Amide-Coupling PROTAC Synthesis

Ideal for direct conjugation to carboxylic acid-bearing target ligands (warheads) via standard coupling reagents (HATU, EDC) due to the highly reactive, stable primary amine of the dihydrochloride salt .

Lipophilic PROTAC Library Development

The optimal choice when developing degrader libraries where increased cell permeability is required, utilizing the C7 alkyl chain's hydrophobicity over more polar PEG-based linkers .

ERRα and Intracellular Target Degradation

Specifically validated as a precursor for synthesizing potent estrogen-related receptor α (ERRα) degraders, making it a benchmark building block for nuclear receptor PROTACs [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted degrader design
Alkyl-linker permeability context
BBB penetration assay review
PROTAC library synthesis
Single-step amine conjugation
Parallel synthesis efficiency and yield consistency
ERRα pathway degrader studies
Pre-characterized VHL ligand-linker context
ERRα degradation endpoint validation
Oral degrader exposure optimization
Alkyl linker as PEG alternative
Oral PK and permeability-transition review

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

643.2725816 Da

Monoisotopic Mass

643.2725816 Da

Heavy Atom Count

42

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